
Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate is a complex organophosphorus compound with the molecular formula C8H14Cl3FNO4P It is known for its unique chemical structure, which includes both phosphonate and fluoroacetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate typically involves the reaction of diethyl phosphite with trichloroacetyl chloride and fluoroacetamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Diethyl phosphite reacts with trichloroacetyl chloride to form diethyl 2,2,2-trichloroethylphosphonate.
Step 2: The intermediate product is then reacted with fluoroacetamide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phosphonate group may also participate in binding interactions, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,2,2-trichloro-1-((2-chlorobenzoyl)amino)ethylphosphonate
- Diethyl 2,2,2-trichloro-1-((2,4-dichlorobenzoyl)amino)ethylphosphonate
- Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate
Uniqueness
Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate is unique due to the presence of the fluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar phosphonates.
Eigenschaften
Molekularformel |
C8H14Cl3FNO4P |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2-fluoro-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide |
InChI |
InChI=1S/C8H14Cl3FNO4P/c1-3-16-18(15,17-4-2)7(8(9,10)11)13-6(14)5-12/h7H,3-5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
AKTMCCUKVHHHRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)CF)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11977840.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B11977852.png)

![methyl (2E)-2-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977861.png)
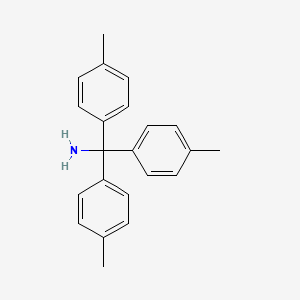
![5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B11977864.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977872.png)
![diisopropyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11977884.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11977886.png)
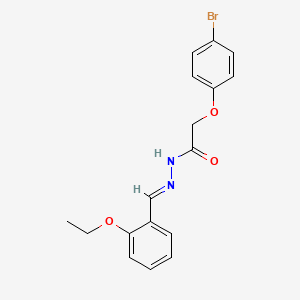
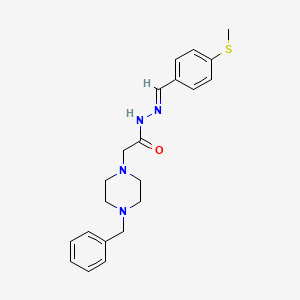
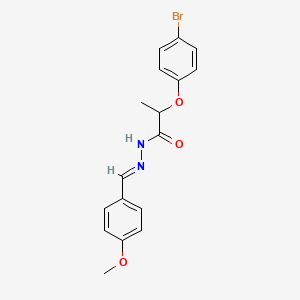
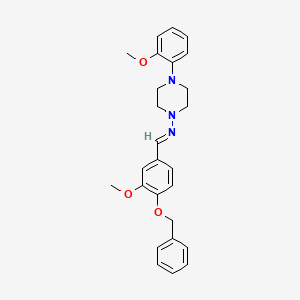
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide](/img/structure/B11977914.png)
